molecular formula C16H20N4O2 B6424925 N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide CAS No. 2034462-10-5

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

Cat. No. B6424925
CAS RN: 2034462-10-5
M. Wt: 300.36 g/mol
InChI Key: ADRZPMRGEBPCGH-UHFFFAOYSA-N
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Description

“N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide” is a complex organic compound. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole-containing compounds have played an important role in the development of heterocyclic agrochemicals because the pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of derivatives containing 3-methyl-1H-pyrazol-5-yl were synthesized by intermediate derivatization methods (IDMs) . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined by various methods such as nuclear magnetic resonance spectroscopy (1 H, 13 C, HSQC, HMBC, COSY, DEPT90 and NOESY), high resolution mass spectrometry (ESI-TOF-HRMS) and infrared spectroscopy (ATR-IR) . The structure was confirmed by single crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques such as nuclear magnetic resonance spectroscopy and high resolution mass spectrometry . The rotation of the pendant pyridyl arm is necessary to minimize the repulsive steric interactions .

Scientific Research Applications

properties

IUPAC Name

N-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O2/c1-20-11-14(10-19-20)15-3-2-12(8-17-15)9-18-16(21)13-4-6-22-7-5-13/h2-3,8,10-11,13H,4-7,9H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADRZPMRGEBPCGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}oxane-4-carboxamide

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